molecular formula C15H16ClN3O3S B2586615 N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 449788-62-9

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide

Cat. No.: B2586615
CAS No.: 449788-62-9
M. Wt: 353.82
InChI Key: IFXHWHIWRWSPML-UHFFFAOYSA-N
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Description

This compound (CAS 1008985-78-1, CM974262) is a heterocyclic sulfone derivative featuring a thieno[3,4-c]pyrazol core substituted with a 3-chlorophenyl group at position 2 and a butanamide moiety at position 3 . Its synthesis likely involves multi-step reactions, including cyclization and amidation, as inferred from analogous protocols for thiophene-pyrazole hybrids .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S/c1-2-4-14(20)17-15-12-8-23(21,22)9-13(12)18-19(15)11-6-3-5-10(16)7-11/h3,5-7H,2,4,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXHWHIWRWSPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the Butanamide Side Chain: The final step involves the coupling of the butanamide side chain to the thieno[3,4-c]pyrazole core, typically through amide bond formation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.

    Coupling Reactions: The compound can undergo coupling reactions with other organic molecules to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium-based catalysts). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Variations in Thieno[3,4-c]pyrazol Derivatives

The target compound is structurally distinct from its analogues due to its butanamide side chain and sulfone group . Key comparisons include:

Compound Name (CAS/ID) Core Structure R1 (Position 2) R2 (Position 3) Sulfur Oxidation State
Target (1008985-78-1, CM974262) Thieno[3,4-c]pyrazol 3-Chlorophenyl Butanamide 5,5-dioxo (Sulfone)
CM974464 (449789-02-0) Thieno[3,4-c]pyrazol 3-Chlorophenyl Adamantane-1-carboxamide 5,5-dioxo (Sulfone)
CM974472 (1019099-95-6) Thieno[3,4-c]pyrazol 3-Chlorophenyl Adamantane-1-carboxamide 5-oxo (Sulfoxide)
2-(4-Chlorophenyl)-3-methyl-N-(thiazole-2-yl)butanamide Thiazole 4-Chlorophenyl Methyl/Thiazole N/A

Key Observations :

  • Adamantane vs. Butanamide : The adamantane-carboxamide substituents in CM974464 and CM974472 introduce significant steric bulk compared to the linear butanamide chain in the target compound. This may reduce solubility but enhance lipid membrane permeability .
  • Sulfone vs.
  • Core Heterocycle : Analogues with thiazole rings (e.g., 2-(4-chlorophenyl)-3-methyl-N-(thiazole-2-yl)butanamide) lack the fused pyrazol-thiophene system, resulting in reduced conformational rigidity and altered electronic properties .

Pharmacological and Physicochemical Implications

While biological data are absent in the provided evidence, structural features suggest hypotheses:

  • 3-Chlorophenyl Group : Common across analogues, this moiety may contribute to hydrophobic interactions or receptor binding, as seen in bioactive chlorinated aromatics .
  • Sulfone Functionality : Could enhance metabolic stability compared to sulfoxides or thioethers, as sulfones are less prone to oxidative degradation.

Biological Activity

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique thieno[3,4-c]pyrazole core and a chlorophenyl substituent. Its molecular formula is C18H19ClN4O4SC_{18}H_{19}ClN_{4}O_{4}S, with a molecular weight of 422.9 g/mol. The structure can be represented as follows:

N 2 3 chlorophenyl 5 5 dioxo 2H 4H 6H 5lambda6 thieno 3 4 c pyrazol 3 yl butanamide\text{N 2 3 chlorophenyl 5 5 dioxo 2H 4H 6H 5lambda6 thieno 3 4 c pyrazol 3 yl butanamide}

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[3,4-c]pyrazole scaffold followed by the introduction of the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The optimization of reaction conditions is crucial for achieving high yields and purity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing pyrazole scaffolds have shown promising antifungal and antitubercular activities against various strains of fungi and Mycobacterium tuberculosis H37Rv .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Research suggests that it may inhibit specific enzymes or pathways involved in cancer progression . The thienopyrazole component enhances its ability to interact with biological targets relevant to cancer therapy.

The exact mechanism of action for this compound is still under investigation; however, it is believed to involve the inhibition of certain enzymes or receptors that play critical roles in disease processes. This inhibition can lead to reduced proliferation of pathogenic cells or microbes.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds:

  • Antifungal Activity : A study demonstrated that pyrazole derivatives exhibited strong antifungal effects against four pathogenic fungal strains .
  • Antitubercular Effects : Another study highlighted the efficacy of pyrazole-based compounds against Mycobacterium tuberculosis .
  • Cytotoxicity : Research on related thienopyrazole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as chemotherapeutic agents .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against fungi and bacteria
AnticancerInhibits cancer cell proliferation
CytotoxicitySignificant effects on cancer lines

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